molecular formula C11H9N3OS B2944893 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-90-8

7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2944893
CAS RN: 896316-90-8
M. Wt: 231.27
InChI Key: YIFZGZMNLYYJSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates .


Molecular Structure Analysis

The molecular structure of “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and enables various applications in scientific research. The structure is functionalized in positions 2, 4, and 7 of the ring .


Chemical Reactions Analysis

Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . This method was illustrated by the preparation of a library of 66 pyrimido[1,2-a][1,3,5]triazin-6-ones .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Triazines, including 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, are a notable class of heterocyclic compounds in medicinal chemistry. These compounds have been prepared and evaluated for a broad spectrum of biological activities across various models, showcasing significant findings. Triazine analogs, due to their potent pharmacological activity, have been explored as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and even as antimicrobial agents. The diverse bioactivity profile makes triazine nucleus an intriguing core moiety for drug development research (Verma, Sinha, & Bansal, 2019).

Novel Triazole Derivatives and Their Patents

Research on triazoles, closely related to triazines, has been extensive due to their wide range of biological activities. Novel triazole derivatives have been the subject of many patents, indicating their potential as future pharmaceuticals. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The development of new triazole compounds with diverse structural variations highlights the continuous interest in their pharmacological potential (Ferreira et al., 2013).

Antitumor Activities of 1,2,3-Triazines

1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of activities, including antibacterial, antifungal, antiviral, and particularly antitumor properties. Their antiproliferative, analgesic, and anti-inflammatory effects, combined with a simple synthesis method, highlight their potential as scaffolds for antitumor compound development. This emphasizes the role of triazines in the ongoing search for new antitumor agents (Cascioferro et al., 2017).

Eco-friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showcasing the environmental consciousness in the chemical synthesis of these compounds. This approach not only supports sustainable chemistry practices but also broadens the scope of triazines in various applications due to their abundant presence in literature and significant biological and pharmacological activities (Rani & Kumari, 2020).

Therapeutic Potential and Recent Patents

The therapeutic potential of triazines in drug development has been extensively reviewed, underscoring the chemical versatility and wide spectrum of biological activities of triazine derivatives. This review not only presents commercially available molecules containing triazines but also compiles recent research related to structural variations among triazine derivatives, highlighting their antimicrobial, anticancer, and other bioactivities. The continuous interest in triazines from the medicinal chemistry community indicates their significant role in future therapeutic applications (Dubey et al., 2022).

Future Directions

The compound “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” has potential applications in various fields such as drug discovery, material science, and catalysis. Its unique structure and the successful derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold suggest that it could be a subject for further exploration and development .

properties

IUPAC Name

7-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZGZMNLYYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC#C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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